1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide
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Overview
Description
The compound “1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide” is a complex organic molecule. It belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely used in medicinal chemistry due to their diverse pharmacological activities .
Synthesis Analysis
The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another approach involves the use of bioisosterism strategies .Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by a five-membered triazole ring fused with a six-membered pyrimidine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidines are diverse. For instance, they can react with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .Scientific Research Applications
Synthesis and Structural Insights
Research efforts have elucidated the synthesis routes and structural modifications of compounds related to the triazolopyrimidine and azetidinone frameworks, demonstrating the chemical versatility and potential for diverse biological activities. The synthesis of fused β-lactams through intramolecular 1,3-dipolar cycloadditions involving azetidin-2-ones and azido-groups, leading to tricyclic triazole compounds, showcases the synthetic interest in such structures for further exploration of their biological properties (Davies & Pearson, 1981). Additionally, the synthesis of 7-azetidinylquinolones and their evaluation as antibacterial agents further exemplify the research into azetidine-containing compounds and their potential therapeutic uses (Frigola et al., 1995).
Biological Activity
Compounds incorporating the triazolopyrimidine moiety, similar to the query compound, have been investigated for their biological activities, including antimicrobial and antitumor properties. Novel enaminones used as building blocks for the synthesis of substituted pyrazoles showed antimicrobial and antitumor activities, highlighting the bioactivity potential of compounds with related structural features (Riyadh, 2011). This research direction underscores the importance of structural modification in discovering new therapeutic agents.
Supramolecular Chemistry
The study of pyrimidine derivatives for their ligand properties in co-crystallization to form supramolecular assemblies presents another dimension of scientific research applications. Such compounds, by interacting through extensive hydrogen-bonding, form complex structures with potential applications in material science and molecular recognition (Fonari et al., 2004).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of triazolopyrimidines for antimicrobial and antioxidant activities indicate the therapeutic and protective potential of these compounds. A study on the synthesis of novel triazolopyrimidines demonstrated their biological activity, emphasizing the ongoing interest in developing new antimicrobial agents from this class of compounds (Gilava et al., 2020).
Future Directions
The future directions in the research of triazolopyrimidines involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . The c-Met receptor tyrosine kinase has been under extensive basic and preclinical investigation, and is now known to be a “druggable” target with promising results of early phase clinical results of c-Met targeting agents emerging .
Properties
IUPAC Name |
1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7O2/c1-26-14-13(24-25-26)15(23-9-22-14)27-7-11(8-27)16(28)21-6-10-2-4-12(5-3-10)29-17(18,19)20/h2-5,9,11H,6-8H2,1H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHPGEUTVBCQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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